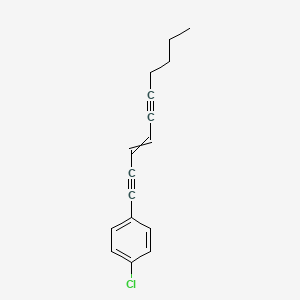![molecular formula C24H27NO4 B14229374 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid CAS No. 824431-63-2](/img/structure/B14229374.png)
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes both nitrophenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bonds in the heptenoic acid chain. This is followed by nitration to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of strong bases and acids, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The double bonds in the heptenoic acid chain can be hydrogenated to form saturated compounds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are typical.
Major Products
Oxidation: Formation of nitro derivatives or amine derivatives.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl groups can interact with hydrophobic pockets in proteins, potentially affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylheptanoic acid: Similar structure but with a saturated heptanoic acid chain.
2-[5-(4-Aminophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
824431-63-2 |
|---|---|
Fórmula molecular |
C24H27NO4 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[5-(4-nitrophenyl)pent-4-enyl]-7-phenylhept-6-enoic acid |
InChI |
InChI=1S/C24H27NO4/c26-24(27)22(14-8-2-6-12-20-10-4-1-5-11-20)15-9-3-7-13-21-16-18-23(19-17-21)25(28)29/h1,4-7,10-13,16-19,22H,2-3,8-9,14-15H2,(H,26,27) |
Clave InChI |
CWJHVUWDHZFJNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
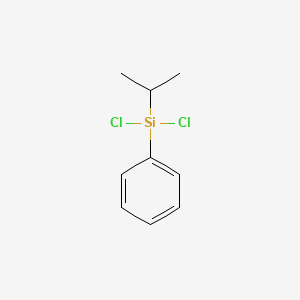
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
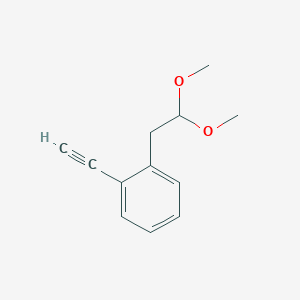
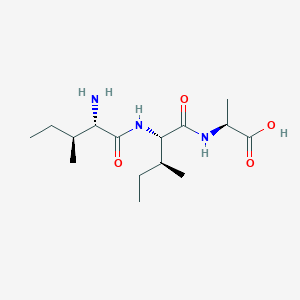
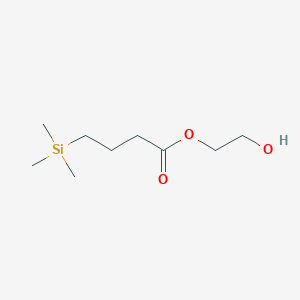


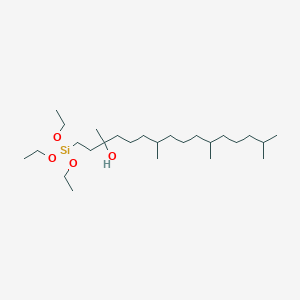
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
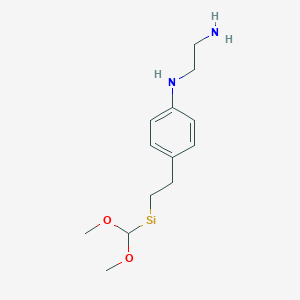
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
